Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Overview
Description
OT-551 is a novel small molecule that has shown potential in the treatment of age-related macular degeneration and cataracts. It is a disubstituted hydroxylamine with antioxidant properties, which allows it to protect against retinal photoreceptor cell death and inhibit angiogenesis, the growth of small blood vessels leading to the wet form of age-related macular degeneration .
Chemical Reactions Analysis
OT-551 undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . The compound’s antioxidant properties are crucial for its therapeutic effects in treating age-related macular degeneration and cataracts.
Scientific Research Applications
OT-551 has been extensively studied for its potential in treating age-related macular degeneration and cataracts. Clinical trials have shown that OT-551 can maintain visual acuity in treated eyes and is well-tolerated with few adverse effects . The compound’s antioxidant properties make it a promising candidate for protecting retinal cells and inhibiting angiogenesis, which are critical factors in the progression of age-related macular degeneration .
Mechanism of Action
OT-551 exerts its effects through its potent antioxidant properties. By neutralizing reactive oxygen species, it protects retinal photoreceptor cells from oxidative damage. Additionally, OT-551 inhibits angiogenesis, preventing the growth of small blood vessels that contribute to the wet form of age-related macular degeneration . The compound’s ability to penetrate cell membranes and reach both the front and back of the eye enhances its therapeutic potential .
Comparison with Similar Compounds
. Similar compounds include other antioxidants and angiogenesis inhibitors used in the treatment of age-related macular degeneration and cataracts. OT-551’s unique combination of antioxidant and anti-angiogenic properties, along with its ability to penetrate cell membranes, sets it apart from other compounds in this class .
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Biological Activity
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester is a synthetic compound that has attracted attention for its potential biological activities. With a molecular formula of C13H23NO3 and a molecular weight of approximately 241.33 g/mol, this compound is characterized by its unique cyclopropane and piperidine structures. Its biological activity includes anti-inflammatory properties and potential applications in treating conditions such as asthma and allergies.
Chemical Structure and Properties
The structural features of this compound are significant in its biological interactions. The compound contains a cyclopropane ring which contributes to its unique reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C13H23NO3 |
Molecular Weight | 241.33 g/mol |
CAS Number | 627085-11-4 |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit leukotriene C4 synthase, an enzyme involved in the inflammatory response. This inhibition suggests its potential utility in treating inflammatory diseases such as asthma and allergic reactions.
The compound's ability to penetrate cell membranes enhances its effectiveness in reaching target sites when administered topically. This property is particularly beneficial in ocular applications where localized treatment is required. The interaction profile of the compound indicates modulation of pathways related to inflammation and pain signaling.
Study on Inflammatory Response
A study investigated the effects of cyclopropanecarboxylic acid derivatives on inflammatory markers in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups. This suggests a promising role for the compound in managing inflammation-related conditions.
Synergistic Effects
Further research highlighted the potential for synergistic effects when cyclopropanecarboxylic acid is used alongside other anti-inflammatory agents. This combination therapy may enhance therapeutic outcomes by targeting multiple pathways involved in inflammation.
Comparison with Similar Compounds
To understand the uniqueness of cyclopropanecarboxylic acid, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Cyclobutanecarboxylic acid | Structure | Larger ring structure; less steric hindrance |
2-Propenoic acid derivative | Structure | Different functional groups; used in polymerization |
4-Piperidinol | Structure | Lacks cyclopropane moiety; primarily used as solvent |
Uniqueness : Cyclopropanecarboxylic acid stands out due to its specific combination of cyclic structures and functional groups that confer unique pharmacological properties not found in similar compounds.
Properties
CAS No. |
627085-11-4 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9/h9-10,16H,5-8H2,1-4H3 |
InChI Key |
ZWEXEKJLDHNLLA-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C |
Appearance |
Solid powder |
Key on ui other cas no. |
627085-11-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride OT-551 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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